molecular formula C16H11NO5 B11831239 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one CAS No. 921942-54-3

6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one

Cat. No.: B11831239
CAS No.: 921942-54-3
M. Wt: 297.26 g/mol
InChI Key: YQGXPWOCCDJOKN-UHFFFAOYSA-N
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Description

6-Methoxy-2-(3-nitrophenyl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(3-nitrophenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 3-nitrobenzaldehyde and 6-methoxy-2-hydroxyacetophenone as starting materials. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired chromone compound.

Industrial Production Methods

While specific industrial production methods for 6-Methoxy-2-(3-nitrophenyl)-4H-chromen-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(3-nitrophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The major product would be the corresponding amino derivative.

    Substitution: Products would vary depending on the nucleophile used, resulting in different functionalized chromones.

Scientific Research Applications

6-Methoxy-2-(3-nitrophenyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities, such as anti-inflammatory and antioxidant properties, are of interest in biological research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(3-nitrophenyl)-4H-chromen-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, the compound may inhibit certain enzymes or modulate signaling pathways involved in inflammation or oxidative stress. Further research is needed to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-(3-nitrophenyl)-4-quinolinecarboxylic acid: This compound has a similar structure but with a quinoline ring instead of a chromone ring.

    3-Nitrophenyl derivatives: Compounds with a 3-nitrophenyl group attached to different core structures.

Uniqueness

6-Methoxy-2-(3-nitrophenyl)-4H-chromen-4-one is unique due to its specific substitution pattern on the chromone ring, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

921942-54-3

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

6-methoxy-2-(3-nitrophenyl)chromen-4-one

InChI

InChI=1S/C16H11NO5/c1-21-12-5-6-15-13(8-12)14(18)9-16(22-15)10-3-2-4-11(7-10)17(19)20/h2-9H,1H3

InChI Key

YQGXPWOCCDJOKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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